ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, a hydroxyl group, and a phenylsulfanyl group attached to an indole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
The synthesis of ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of an indole derivative, followed by the introduction of the dimethylamino group through a Mannich reaction. The phenylsulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester .
Chemical Reactions Analysis
Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, and the carboxylic acid can be re-esterified.
Scientific Research Applications
Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: Researchers use this compound to study its biological activities, including its potential as an antiviral, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and phenylsulfanyl groups may play a role in binding to specific sites on proteins, while the dimethylamino group could influence the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can be compared to other indole derivatives, such as:
Umifenovir: An antiviral compound with a similar indole core but different substituents, used to treat influenza.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core, used to reduce inflammation and pain.
Serotonin: A neurotransmitter with an indole core, involved in regulating mood and behavior.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O3S/c1-4-33-27(32)25-23(17-34-19-13-9-6-10-14-19)30(18-11-7-5-8-12-18)22-15-21(28)26(31)20(24(22)25)16-29(2)3/h5-15,31H,4,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAJPYGUYRGEQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=CC=C3)CSC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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